molecular formula C16H26BrClN2O B4405265 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405265
M. Wt: 377.7 g/mol
InChI Key: UVUVQLIMFBVTTL-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a bromo-isopropylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the para position.

    Ether Formation: The brominated phenol is then reacted with 2-chloroethylamine to form the corresponding ether.

    Piperazine Introduction: The ether is subsequently reacted with 4-methylpiperazine under suitable conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy or piperazine groups.

    Reduction: Reduced derivatives of the phenoxy or piperazine groups.

    Hydrolysis: Phenol and piperazine derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: It may serve as a ligand in receptor binding studies.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The phenoxy and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(4-chloro-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The isopropyl group also contributes to its hydrophobic character, affecting its solubility and binding properties.

Properties

IUPAC Name

1-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O.ClH/c1-13(2)15-12-14(17)4-5-16(15)20-11-10-19-8-6-18(3)7-9-19;/h4-5,12-13H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVQLIMFBVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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